molecular formula C5H11O4P B104374 Dimethyl (2-oxopropyl)phosphonate CAS No. 4202-14-6

Dimethyl (2-oxopropyl)phosphonate

Cat. No. B104374
CAS RN: 4202-14-6
M. Wt: 166.11 g/mol
InChI Key: UOWIYNWMROWVDG-UHFFFAOYSA-N
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Description

Dimethyl (2-oxopropyl)phosphonate is a chemical compound that has been explored for its potential in various synthetic applications. It serves as a reagent for the homologation of aldehydes to alkynes, which is a valuable transformation in organic synthesis . The compound has also been involved in reactions with electron-rich arenes to produce β,β-diarylphosphonates, showcasing its utility in Friedel-Crafts type reactions .

Synthesis Analysis

The synthesis of dimethyl (2-oxopropyl)phosphonate has been simplified through a concise one-pot process that includes the generation of an azide transfer agent, diazotransfer, and methanolysis. This method offers a more straightforward approach compared to previous elaborate syntheses . Additionally, the synthesis of related phosphonate compounds, such as dimethyl 3-chloropropene-2-phosphonate, has been achieved through oxidative chlorophosphorylation of allyl chloride, demonstrating the versatility of synthetic methods for phosphonate derivatives .

Molecular Structure Analysis

The molecular structure of dimethyl (2-oxopropyl)phosphonate-related compounds has been elucidated using various spectroscopic techniques. For instance, the conformational analysis of dimethylmethylphosphonate, a compound with structural similarities, has been performed using CNDO/2 calculations, revealing six stable conformers influenced by steric hindrance and the gauche effect . The structural constitution of phosphonate derivatives obtained from cycloaddition reactions has been established by NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Dimethyl (2-oxopropyl)phosphonate participates in a range of chemical reactions. It has been used in RAFT polymerization to synthesize polymers with controlled molecular weight, which can be hydrolyzed to afford polymers with phosphonic acid groups . The compound also reacts with amines to form novel cyclic phosphonic analogues, demonstrating its reactivity with nucleophiles . Furthermore, it has been involved in Hetero-Diels-Alder reactions with 2-alkylidene-1,3-dithianes to produce phosphonate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl (2-oxopropyl)phosphonate and its derivatives have been characterized through various analytical techniques. The RAFT polymerization of its derivatives has been studied, revealing the influence of solvent polarity on the polymerization rate and control . The kinetics of the bulk polymerization of related phosphonates have been monitored by Differential Scanning Calorimetry, providing insights into their thermal behavior and stability .

Scientific Research Applications

1. Chemical Synthesis and Reaction Dynamics

  • Dimethyl (2-oxopropyl)phosphonate is utilized in chemical synthesis, particularly in the formation of glyco-1-ynitols derivatives. This process involves the reaction of aldose derivatives with dimethyl (diazomethyl)phosphonate, generated in situ, leading to these derivatives in a one-step synthesis that tolerates free hydroxyl groups (Thiery, Fréchou, & Demailly, 2000).
  • Another application is in the concise synthesis of dimethyl (diazomethyl)phosphonate, a reagent for the homologation of aldehydes to alkynes, described as a one-pot process. This simplifies previously more elaborate syntheses and extends to a single-step process by adding the aldehyde directly to the reaction mixture (Maehr, Uskoković, & Schaffner, 2008).

2. Organic and Medicinal Chemistry

  • In organic chemistry, dimethyl 2-oxopropylphosphonate reacts with electron-rich arenes such as phenol and anisole, in the presence of trifluoromethanesulfonic acid, to afford β,β-diarylphosphonates. This is significant for the development of specific organic compounds (Plażuk & Zakrzewski, 2005).
  • It is also involved in the synthesis of 3-Phosphonopyrrole and 3a-Phosphonopyrrolo[2,3-b]pyrrole derivatives, indicating its role in creating novel organic structures with potential biological activity (Attanasi, Filippone, Giovagnoli, & Mei, 1994).

3. Biochemical Research and Pharmacology

  • The compound has been studied for its role in reproductive toxicity, particularly in male fertility, as seen in a study where its administration to male Fischer 344 rats led to a dose-related decrease in sperm count and motility (Dunnick, Gupta, Harris, & Lamb, 1984).
  • In the pharmaceutical field, a study discussed the pharmacokinetics of a novel phosphonate-containing thyroid hormone receptor agonist, indicating the medical research applications of phosphonate compounds (Fujitaki et al., 2008).

4. Agricultural Chemistry

  • Phosphonates, including compounds like dimethyl 2-oxopropylphosphonate, have been studied for their fungicidal activity against pathogenic fungi, indicating their potential use in agricultural chemistry (Roy & Taneja, 1989).

Safety And Hazards

Dimethyl (2-oxopropyl)phosphonate is a combustible liquid . It is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this chemical .

properties

IUPAC Name

1-dimethoxyphosphorylpropan-2-one
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InChI

InChI=1S/C5H11O4P/c1-5(6)4-10(7,8-2)9-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UOWIYNWMROWVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90194846
Record name Dimethyl (2-oxopropyl)phosphonate
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Molecular Weight

166.11 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Dimethyl (2-oxopropyl)phosphonate
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Vapor Pressure

0.07 [mmHg]
Record name Dimethyl (2-oxopropyl)phosphonate
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Product Name

Dimethyl (2-oxopropyl)phosphonate

CAS RN

4202-14-6
Record name Dimethyl P-(2-oxopropyl)phosphonate
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Record name Dimethyl (2-oxopropyl)phosphonate
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Record name Dimethyl (2-oxopropyl)phosphonate
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Record name Dimethyl (2-oxopropyl)phosphonate
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Synthesis routes and methods

Procedure details

A 2-liter eggplant type flask was charged with 179.2 g (1.081 mol) of potassium iodide, 300 ml of acetone and 250 ml of acetonitrile, to which 100 g (1.081 mol) of chloroacetone were added, thereby forming a white suspension. Further, 134 g (1,081 tool) of trimethylphosphite were added to stir the resulting mixture for 6 hours at 20° C. and for 4 hours at 50° C. After the thus-obtained solution was filtered through Celite, the solvent was distilled off to obtain a product in the form of a brown oil. This oily product was subjected to fractional distillation under reduced pressure (at 81-85° C. and 0.02 mmHg) to obtain 127.5 g (yield: 71%) of dimethyl 2-oxopropylphosphonate. The result of analysis of this compound by 1H-NMP is described below.
Quantity
179.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
H Maehr, MR Uskokovic… - Synthetic Communications, 2008 - Taylor & Francis
The synthesis of dimethyl (diazomethyl)phosphonate, a useful reagent for the homologation of aldehydes to alkynes, is described as a one-pot process and comprises the generation of …
Number of citations: 17 www.tandfonline.com
P Meffre, S Hermann, P Durand, G Reginato, A Riu - Tetrahedron, 2002 - Elsevier
… The method involves in situ formation of dimethyl 1-diazo-2-oxopropyl phosphonate from dimethyl 2-oxopropyl phosphonate and 4-acetamidobenzene sulfonyl azide and one-pot …
Number of citations: 60 www.sciencedirect.com
N Popovics-Tóth, Á Tajti, E Hümpfner, E Bálint - Catalysts, 2020 - mdpi.com
The synthesis of novel 3,4-dihydropyrimidin-2(1H)-one-phosphonates was elaborated by the microwave (MW)-assisted three-component Biginelli reaction of β-ketophosphonates, …
Number of citations: 6 www.mdpi.com
KH Melching, H Hiemstra, WJ Klaver, WN Speckamp - Tetrahedron letters, 1986 - Elsevier
(±)Anatoxin-a has been synthesized in 8 steps, starting from succinimide, 4-bromo-1-butene and dimethyl (2-oxopropyl)phosphonate, by employing as the key step an intramolecular …
Number of citations: 62 www.sciencedirect.com
MА Tupychak, NT Pokhodylo, MD Obushak - Chemistry of Heterocyclic …, 2020 - Springer
This minireview summarizes data on the use of dialkyl (2-oxopropyl)phosphonates in the synthesis of phosphorylated heterocycles. Convenient methods for the synthesis of reagents …
Number of citations: 1 link.springer.com
S Ohira, S Ishi, K Shinohara, H Nozaki - Tetrahedron letters, 1990 - Elsevier
Intramolecular insertion of the alkylidene carbene into CH bond adjacent to the protected secondary hydroxyl group gave a chiral tertiary alcohol derivative, which was converted to a …
Number of citations: 34 www.sciencedirect.com
CA Verbicky, CK Zercher - The Journal of Organic Chemistry, 2000 - ACS Publications
A variety of β-keto phosphonates can be converted to γ-keto phosphonates through reaction with ethyl(iodomethyl)zinc. The presence of α-alkyl substituents, Lewis basic functionality, …
Number of citations: 70 pubs.acs.org
Y Kobayashi, Y Tokoro… - European Journal of …, 2000 - Wiley Online Library
We have succeeded in developing zinc borates of the general structure 3 for coupling reaction with allylic acetates. The advantages of using compounds 3 are their compatibility with …
CP Marocco, EV Davis, JE Finnell, PH Nguyen… - Tetrahedron …, 2011 - Elsevier
Fosfomycin is a gram positive and gram negative antibiotic that contains an asymmetric epoxide. An enzyme library was screened for its ability to reduce dimethyl(1-chloro-2-oxopropyl)…
Number of citations: 16 www.sciencedirect.com
OA Attanasi, P Filippone, D Giovagnoli, A Mei - Synthesis, 1994 - thieme-connect.com
1-Amino-3-phosphonopyrroles were prepared by direct reaction between conjugated azoalkenes and dimethyl (2-oxopropyl) phosphonate while the treatment of conjugated …
Number of citations: 12 www.thieme-connect.com

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